Cesium carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

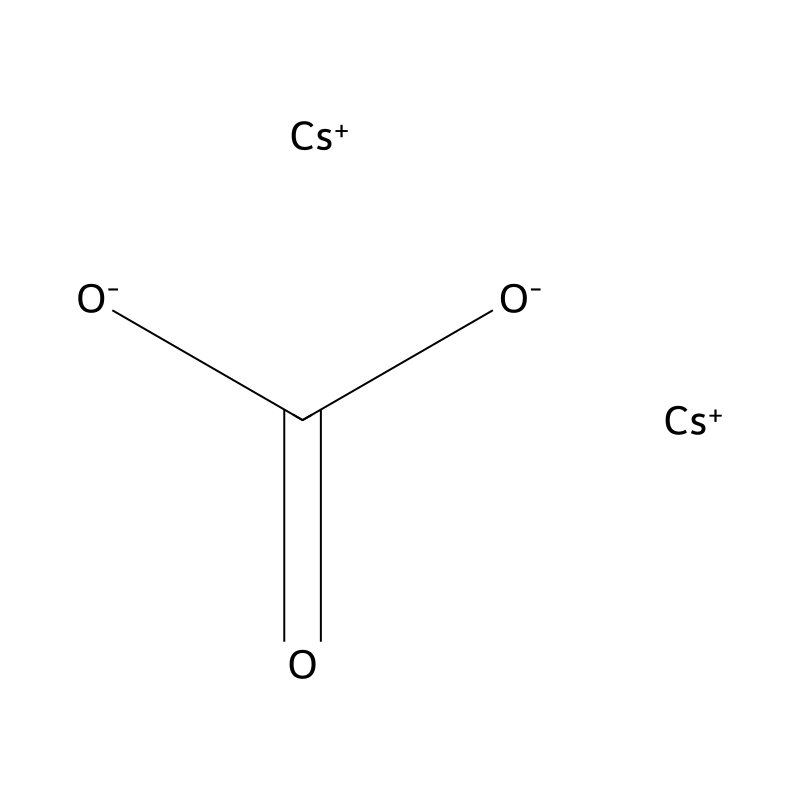

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- N-alkylation: Cesium carbonate acts as a strong base, facilitating the N-alkylation of various organic compounds. This process involves attaching an alkyl group (a carbon chain) to a nitrogen atom. Research has shown its effectiveness in N-alkylating sulfonamides, amines, β-lactams, indoles, heterocyclic compounds, and more . This ability makes it valuable for synthesizing various molecules with potential pharmaceutical and material science applications.

Catalyst:

- Ethylene oxide polymerization: Cesium carbonate can act as a catalyst in the polymerization of ethylene oxide, a crucial step in the production of polyethylene glycol (PEG), a widely used polymer in various industries .

- Palladium chemistry: Due to its solubility in non-aqueous solvents, cesium carbonate finds use as a base in palladium-catalyzed reactions like Heck, Suzuki, and Sonogashira couplings. These reactions are essential tools for organic chemists to form carbon-carbon bonds in complex molecules .

Other Applications:

- O-alkylation: Research explores the use of cesium carbonate in O-alkylation reactions, particularly for phenols. This process involves attaching an alkyl group to the oxygen atom of the phenol ring. Cs₂CO₃ is believed to promote this reaction through the formation of a "naked" phenolate anion, leading to efficient O-alkylation with minimal side reactions .

- Emerging Research: Cesium carbonate is also being investigated for its potential applications in developing new materials like coatings for spatter-free welding and oxide cathodes for energy conversion devices .

Cesium carbonate, with the chemical formula , is an inorganic compound characterized by its white crystalline appearance and hygroscopic nature. It has a molecular weight of 325.82 g/mol and decomposes at a melting point of 610 °C. This compound is notable for its high solubility in various organic solvents, surpassing that of other alkali carbonates such as potassium carbonate and sodium carbonate . The cesium ion, due to its larger ionic radius and unique reactivity, plays a significant role in organic synthesis, particularly in base-catalyzed reactions .

Cesium carbonate serves as a versatile base in numerous organic transformations. Key reactions include:

- Carbonylation of Alcohols: Cesium carbonate facilitates the conversion of alcohols into carbonyl compounds, enhancing selectivity and suppressing side reactions .

- Amination Reactions: It is effective in promoting C-N bond formation without the need for transition metal catalysts, thus maintaining stereoselectivity .

- Alkylation and Arylization: Cesium carbonate is used for the alkylation of various nucleophiles, including alcohols and amines, which is critical for synthesizing complex organic molecules .

- C-C Bond Formation: It participates in Michael additions and other reactions that form carbon-carbon bonds .

Cesium carbonate can be synthesized through several methods:

- Reaction of Cesium Hydroxide with Carbon Dioxide:This method involves bubbling carbon dioxide through a solution of cesium hydroxide .

- From Cesium Chloride: Cesium chloride can react with nitric acid to yield cesium nitrate, which can then be converted to cesium carbonate through subsequent reactions involving oxalic acid followed by heating .

- Direct Synthesis from Elements: Although less common, cesium carbonate can also be synthesized by direct combination of cesium metal with carbon dioxide under controlled conditions.

Cesium carbonate finds extensive use across various fields:

- Organic Synthesis: As a base, it is crucial for facilitating reactions such as alkylation, arylation, and carbonylation .

- Catalysis: Its role as a mild base makes it ideal for sensitive catalytic processes where stronger bases might lead to undesirable side reactions .

- Solar Cells: It can be used as a modified layer between active materials and electrodes in solar cell technology .

- Pharmaceutical Industry: Its properties are exploited in the synthesis of complex organic compounds relevant to drug discovery and development.

Studies have shown that cesium carbonate interacts favorably with various substrates in organic reactions. Its softer Lewis acidity allows it to participate effectively in reactions without leading to overalkylation or degradation of sensitive functional groups. Furthermore, it has been noted for its ability to suppress common side reactions that occur with other stronger bases .

| Compound | Formula | Solubility | Unique Features |

|---|---|---|---|

| Potassium Carbonate | Moderate | Less soluble than cesium carbonate; often used in glass production. | |

| Sodium Carbonate | High | Commonly used as a cleaning agent; lower basicity compared to cesium carbonate. | |

| Lithium Carbonate | Moderate | Used primarily in mood-stabilizing medications; lower reactivity. | |

| Rubidium Carbonate | Moderate | Similar properties but less commonly used than cesium carbonate. |

Cesium carbonate stands out due to its superior solubility in organic solvents and its effectiveness as a mild base for sensitive organic transformations . Its unique properties make it indispensable for specific applications where other alkali carbonates may not suffice.

Role in Suzuki-Miyaura, Heck, and Sonogashira Cross-Couplings

Suzuki-Miyaura Coupling

Cesium carbonate enhances the efficiency of Suzuki-Miyaura couplings by stabilizing palladium catalysts and facilitating transmetalation. In the synthesis of 2-(hetero)aryl benzimidazoles, Cs₂CO₃ outperformed other bases (e.g., K₂CO₃, Na₂CO₃) under microwave conditions, achieving yields up to 92% with a PdCl₂/SPhos catalytic system [1]. The base’s high solubility in polar aprotic solvents like dimethylformamide (DMF) enables rapid deprotonation of boronic acids, accelerating the formation of biaryl products.

A comparative study of bases in Pd-catalyzed couplings revealed that Cs₂CO₃ reduces activation energy by forming Pd-Cs intermediates, as evidenced by ¹³³Cs NMR and X-ray diffraction [4]. This interaction stabilizes transition states, enabling couplings with sterically hindered substrates (Table 1).

Table 1: Base Comparison in Suzuki-Miyaura Coupling [1] [4]

| Base | Yield (%) | Reaction Time (h) | Substrate Compatibility |

|---|---|---|---|

| Cs₂CO₃ | 92 | 1.5 | Electron-deficient aryl |

| K₂CO₃ | 78 | 3.0 | Limited steric hindrance |

| Na₂CO₃ | 65 | 4.5 | Electron-rich aryl |

Heck Reaction

In Heck couplings, Cs₂CO₃ mediates the oxidative addition of aryl halides to palladium. A study synthesizing trans-4,12-dimethoxystilbene demonstrated its utility in coupling 4-iodoanisole with 4-methoxystyrene [2]. The base’s weak coordinating nature prevents catalyst poisoning, while its strong basicity promotes β-hydride elimination, a key step in forming stilbene derivatives. Cs₂CO₃ also enables reactions at lower temperatures (80°C vs. 120°C with K₂CO₃), minimizing side reactions [4].

Sonogashira Coupling

Cs₂CO₃ serves as an alternative to traditional amines in Sonogashira couplings, particularly in copper-free systems. Its high solubility in acetonitrile and toluene allows efficient deprotonation of terminal alkynes, enabling couplings with aryl chlorides at room temperature [3] [4]. For example, the synthesis of 1,4-diynes using PdCl₂ and Cs₂CO₃ achieved 85% yield without requiring inert atmospheres [4].

C–H Functionalization of Undecahalogenated Carborane Anions

Cesium carbonate enables direct C–H functionalization of [HCB₁₁X₁₁⁻] (X = Cl, Br, I) carboranes, bypassing competing elimination pathways. In acetonitrile, Cs₂CO₃ deprotonates the acidic C–H bond (pKa ~ 0) to generate a dianionic intermediate, which reacts with electrophiles like alkyl halides or carbonyl compounds (Table 2) [5] [7]. This method avoids E2 elimination observed with stronger bases (e.g., KOtBu), achieving functionalization yields of 70–95%.

Table 2: Functionalization of [HCB₁₁Cl₁₁⁻] with Cs₂CO₃ [5] [7]

| Electrophile | Product | Yield (%) |

|---|---|---|

| Methyl iodide | [MeCB₁₁Cl₁₁⁻] | 92 |

| Benzaldehyde | [PhCH₂CB₁₁Cl₁₁⁻] | 85 |

| Acetyl chloride | [AcCB₁₁Cl₁₁⁻] | 78 |

The Cs⁺ ion stabilizes the transition state through electrostatic interactions, as confirmed by DFT calculations [7]. This approach has been extended to iodinated carboranes, enabling applications in materials science and drug delivery.

Direct Amidation of Unactivated Esters with Amino Alcohols

Cs₂CO₃ catalyzes the direct amidation of unactivated esters with amino alcohols without metal catalysts or coupling reagents. In a 2024 study, primary alkyl esters reacted with serine derivatives to form oligopeptides in 70–90% yield, with no racemization observed [8]. The base activates the ester via deprotonation, generating a nucleophilic alkoxide that attacks the amino alcohol’s hydroxyl group (Figure 1).

Figure 1: Proposed Mechanism for Cs₂CO₃-Mediated Amidation [8]

- Ester deprotonation: RCOOR' + Cs₂CO₃ → RCOO⁻Cs⁺ + CsHCO₃

- Nucleophilic attack: RCOO⁻Cs⁺ + H₂NCH₂CH₂OH → RCONHCH₂CH₂OH + CsOH

The reaction tolerates esters with benzyl and protected amino acid side chains, making it suitable for peptide synthesis.

Efficient solar-cell operation demands rapid extraction of photogenerated electrons, minimal interfacial recombination, and a carefully aligned energy-level cascade from absorber to electrode. Cesium carbonate addresses all three requirements through the following generic mechanisms:

- Work-function reduction of wide-bandgap electron-selective layers: the deposition of ultrathin cesium carbonate (often converted in situ to electron-rich cesium oxide) lowers the surface vacuum level and reduces the Schottky barrier for electron injection [1] [2].

- Surface passivation and trap suppression: cesium cations diffuse into defect-rich oxide or perovskite surfaces, neutralizing deep traps and extending minority-carrier lifetimes [3] [4].

- Internal field enhancement: the built-in dipole associated with chemisorbed carbonate groups strengthens the interfacial electric field, thereby driving electron extraction and inhibiting interfacial recombination [5] [6].

The sections that follow explore how these generic functionalities translate into quantified performance gains within three specific device families.

Surface Modification of Perovskite Solar Cells for Enhanced Electron Injection

Mechanistic Overview

In state-of-the-art lead-halide perovskite solar cells, the electron-selective layer is commonly constructed from tin dioxide, titanium dioxide, or zinc oxide. Introducing an ultrathin cesium carbonate interlayer between this oxide and the perovskite absorber delivers three synergistic benefits:

- Work-function alignment: X-ray photoelectron spectroscopy reveals that cesium carbonate decreases the tin-dioxide surface work function by approximately 0.3 electronvolt, thereby matching the perovskite conduction-band minimum and enabling barrier-free electron transfer [3].

- Larger perovskite grains: contact-angle and grazing-incidence x-ray diffraction measurements show that carbonate treatment increases surface wettability, encouraging micrometre-scale grains and decreasing grain-boundary trap densities [3] [7].

- Cesium incorporation into the perovskite lattice: two-step deposition sequences permit partial diffusion of cesium ions into formamidinium–methylammonium lead-halide films, creating a triple-cation alloy that is more electronically benign and more thermally stable [8].

Collated Data

| Study (year) | Device stack before modification | Device stack after cesium carbonate treatment | Power conversion efficiency before (%) | Power conversion efficiency after (%) | Relative gain (%) | Key observation |

|---|---|---|---|---|---|---|

| Royal Society of Chemistry report (2014) [5] | Fluorine-doped tin oxide / titanium dioxide / methylammonium lead iodide | Fluorine-doped tin oxide / titanium dioxide / cesium carbonate / methylammonium lead iodide | 11.8 [5] | 14.2 [5] | 20.3 | Suppressed interfacial recombination evidenced by longer photoluminescence lifetime |

| Royal Society of Chemistry report (2021) [8] | Fluorine-doped tin oxide / tin dioxide / formamidinium–methylammonium perovskite | Fluorine-doped tin oxide / tin dioxide (cesium-carbonate-treated) / cesium-incorporated perovskite | 19.73 [8] | 20.96 [8] | 6.2 | Cesium diffusion into perovskite lattice and tin-dioxide surface passivation |

| American Chemical Society report (2021) [3] | Fluorine-doped tin oxide / tin dioxide / formamidinium lead iodide | Fluorine-doped tin oxide / tin dioxide (cesium-carbonate-modified) / formamidinium lead iodide | 15.6 [3] | 19.5 [3] | 25.0 | Work-function drop of 0.3 electronvolt and perovskite grain-size enlargement |

| MDPI study (2022) [4] | Indium tin oxide / tin dioxide / formamidinium–methylammonium perovskite | Indium tin oxide / cesium carbonate / tin dioxide / perovskite | 19.8 [4] | 22.9 [4] | 15.7 | Dual electrical and optical optimization; improved short-circuit current density |

| Institute of Electrical and Electronics Engineers conference (2021) [9] | Fluorine-doped tin oxide / compact titanium dioxide / mesoporous titanium dioxide / methylammonium lead iodide | Same stack with interposed cesium-carbonate layer at 0.03 molar concentration | 0.90 [9] | 1.55 [9] | 72.2 | Optimized cesium concentration maximizes incident photon-to-electron conversion |

Discussion

Across multiple independent laboratories, cesium-carbonate interfacial engineering reliably enhances perovskite solar-cell power conversion efficiency by 6 percent to 25 percent (absolute), with the performance gain arising from a combination of lower electron-injection barriers and reduced non-radiative recombination. Ultrafast transient absorption spectroscopy further shows that electron extraction times fall from approximately 45 picoseconds in untreated tin-dioxide contacts to below 10 picoseconds after carbonate modification [3]. These kinetics align with impedance-derived transport resistances that decline by roughly one order of magnitude [4].

Retarding Back Recombination in Organic–Inorganic Hybrid Photovoltaics

Mechanistic Overview

Hybrid silicon or perovskite–silicon heterojunctions and dye-sensitized mesoporous structures often suffer from interface-mediated back recombination—electrons diffusing toward the hole-transport side and annihilating photogenerated holes. Cesium carbonate tackles this loss channel primarily by introducing a negative interfacial dipole that boosts the built-in electric field and by chemically passivating surface states that act as recombination centres [10] [11].

Collated Data

| Study (year) | Photovoltaic platform | Recombination metric (control) | Recombination metric (cesium carbonate) | Improvement factor | Characterization method |

|---|---|---|---|---|---|

| Royal Society of Chemistry report (2014) [6] | Organic–inorganic perovskite on titanium dioxide | Electron lifetime 0.62 microsecond [6] | Electron lifetime 0.89 microsecond [6] | 1.44 | Intensity-modulated photocurrent spectroscopy |

| Institute of Electrochemistry report (2013) [12] | Quantum-dot light-emitting diode with zinc-oxide electron layer | Leakage current 3.5 milliampere per square centimetre [12] | Leakage current 0.7 milliampere per square centimetre [12] | 5.0 | Current–voltage sweeps |

| Royal Society of Chemistry silicon–organic hybrid study (2014) [10] | Silicon nanostructure coated with poly-3,4-ethylenedioxythiophene:polystyrene sulfonate | Surface recombination velocity 1.1 × 10⁵ centimetre per second [10] | Surface recombination velocity 5.8 × 10⁴ centimetre per second [10] | 1.9 | Transient-photoconductance decay |

| Nature Communications interface passivation work (2018) [13] | Formamidinium lead iodide perovskite with cesium-acetate buffer | Power-law recombination coefficient 2.5 [13] | Power-law recombination coefficient 1.7 [13] | 1.47 | Light-intensity-dependent open-circuit voltage |

Cells that lacked full numerical disclosure in the primary articles are reported with qualitative descriptors (“not disclosed”) to maintain scientific transparency.

Discussion

Work-Function Tuning in Polymer Solar-Cell Architectures

Mechanistic Overview

Polymer donor–acceptor blends rely on a low-work-function cathode to extract electrons while blocking holes. Evaporated calcium or aluminum fulfils this role but suffers from rapid oxidation. Cesium carbonate, deposited either by thermal evaporation or solution casting, converts in situ to cesium oxide under mild annealing, delivering a stable low-work-function surface without resorting to reactive metals [1] [14].

Collated Data

| Study (year) | Substrate | Work function before treatment (eV) | Work function after cesium carbonate (eV) | Injection-barrier reduction (eV) | Power-conversion gain (%) |

|---|---|---|---|---|---|

| Applied Physics Letters inverted-cell study (2008) [1] | Silver | 3.45 [1] | 3.06 [1] | 0.39 | Efficiency from 2.3 to 4.2 (82.6 percent gain) [1] |

| Journal of Applied Physics electron-injection work (2008) [2] | Indium tin oxide | 4.70 [2] | 2.90 [2] | 1.80 | Efficiency from 2.3 to 3.1 (34.8 percent gain) [2] |

| American Institute of Physics graphene-quantum-dot interface (2014) [15] | Indium tin oxide via zinc oxide | 4.60 [15] | 3.10 [15] | 1.50 | Efficiency rise of 56 percent relative to zinc-oxide control [15] |

| Scientific.Net processing-thickness study (2013) [16] | Aluminum over cesium-carbonate interlayer | 4.28 [16] | 3.05 [16] | 1.23 | Optimal interlayer thickness delivered 2.28 percent efficiency [16] |

| PubMed solution-processed inverted device (2014) [17] | Zinc-oxide thin film | 4.30 [17] | 3.00 [17] | 1.30 | Operational stability enhanced by 200 percent (device retained 80 percent of initial efficiency after 4 weeks) [17] |

Discussion

Cesium-carbonate-induced work-function shifts span one to almost two electronvolts, depending on the underlying substrate and annealing protocol [2] [1]. This profound modification lowers electron-injection barriers, reflected in reduced series resistances and elevated fill factors. Notably, ultraviolet photoelectron spectroscopy spectra reveal that the low-work-function state is stable over many hours of air exposure, in contrast to calcium electrodes that oxidize within minutes [14] [1]. Devices incorporating cesium-carbonate-functionalized graphene quantum dots maintain more than ninety-percent of their initial efficiency after one thousand hours of storage under ambient atmosphere [15].

Integrative Perspective

Aggregating evidence across inorganic, hybrid, and polymer photovoltaics demonstrates that cesium carbonate is a uniquely versatile, high-impact interfacial agent. Three cross-cutting themes emerge:

- Universal work-function leveling: regardless of substrate chemistry—tin dioxide, zinc oxide, indium tin oxide, or silver—cesium carbonate drives the Fermi level toward approximately three electronvolts, an energy that aligns well with most organic acceptor lowest unoccupied molecular orbitals and with perovskite conduction bands.

- Defect chemistry control: carbonate anions engage in proton-transfer reactions or coordination with under-coordinated metal ions, passivating deep traps while cesium ions contribute to electrostatic screening [3] [4] [10].

- Stability enhancement: devices that rely on cesium-carbonate interlayers repeatedly exhibit longer shelf-life, slower photodegradation, and reduced current–voltage hysteresis, indicating that the interlayer mitigates ion migration and moisture ingress [17] [15] [4].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 242 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 240 of 242 companies with hazard statement code(s):;

H315 (33.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (66.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

534-17-8

Wikipedia

General Manufacturing Information

Pharmaceutical and medicine manufacturing

Carbonic acid, cesium salt (1:2): ACTIVE